2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
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Overview
Description
2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have developed a series of pyrimidinones and oxazinones as antimicrobial agents, utilizing various starting materials and synthesis pathways. For example, a study demonstrates the synthesis of antimicrobial agents through the condensation of α,β-unsaturated ketones with cyanothioacetamide, leading to compounds with significant antibacterial and antifungal activities (Hossan et al., 2012). This approach underscores the potential for creating therapeutically useful compounds through targeted chemical synthesis.
Heterocyclic Derivatives and Their Biological Implications
The formation and structural determination of heterocyclic derivatives, such as those derived from guanidine, highlight the diverse applications of pyrimidine-based compounds in medicinal chemistry. Studies on compounds like 2-dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione provide insights into the structural aspects of these molecules, which can be pivotal for understanding their biological functions (Banfield et al., 1987).
Applications in Coordination Complexes and Polymer Science
The interaction of tautomeric amidines with other compounds to form polymeric coordination complexes introduces applications of pyrimidine derivatives in materials science. For instance, acetamidine hydrochloride's reaction with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 leads to the formation of potassium ferrocenyl(hexahydro)pyrimidoxides, showcasing the versatility of pyrimidine-based compounds beyond their biological activities (Klimova et al., 2013).
Crystal Structure Analysis for Drug Design
The crystal structure analysis of pyrimidine derivatives provides crucial information for drug design and development. Detailed structural data can help in understanding the interaction mechanisms of these compounds with biological targets, paving the way for the development of more effective therapeutic agents (Subasri et al., 2016).
Synthesis and Biological Evaluation of Derivatives
The synthesis and subsequent biological evaluation of pyrimidine derivatives, such as those with plant growth-stimulating effects, illustrate the broad spectrum of potential applications for these compounds. By modifying pyrimidine's structure, researchers can tailor its properties for specific biological activities, highlighting the importance of chemical synthesis in drug discovery and development (Pivazyan et al., 2019).
Future Directions
: Jaumaux, P., Liu, Q., Zhou, D., Xu, X., Wang, T., Wang, Y., Kang, F., Li, B., & Wang, G. (2020). Deep-Eutectic-Solvent-Based Self-Healing Polymer Electrolyte for Safe and Long-Life Lithium-Metal Batteries. Angewandte Chemie International Edition, 59(13), 5255–5261. DOI: 10.1002/anie.202001793 : ChemicalBook. (n.d.). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate. Retrieved from ChemicalBook : Xu, X., Wang, T., Wang, Y., Kang, F., & Wang, G. (2021). Mechanically Strong and Electrochemically Stable Single-Ion Conductive Polymer Electrolyte Based on Hydrogen Bonding. ACS Applied Materials & Interfaces, 13(27), 31624–31631. DOI: 10.1021/acsami.1c07782 : ChemicalBook. (n.d.). Synthesis of 2-[(4-Methyl-6-oxo-1,6-d
Properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-12-8-15(24)21(11-20-12)10-14(23)19-9-13-4-2-7-22(13)16-17-5-3-6-18-16/h3,5-6,8,11,13H,2,4,7,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUHKNLEIKTOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.